![molecular formula C18H22N6 B6460702 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549026-47-1](/img/structure/B6460702.png)

4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

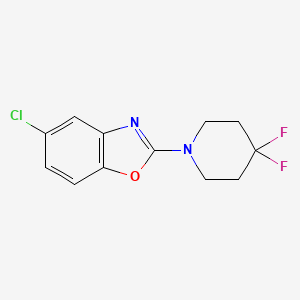

The compound “4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of these rings suggests that this compound may have biological activity, as many drugs and biologically active molecules contain these structures .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring and a piperazine ring connected by a methylene bridge. The pyrimidine ring would be substituted with a dimethylamino group, and the piperazine ring would be connected to a benzonitrile group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, the amino groups and the nitrile group could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrimidine rings are aromatic and relatively stable. The presence of the dimethylamino group could make the compound a base, and the nitrile group could make it a weak acid .Wirkmechanismus

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with the tyrosine kinase inhibits the enzyme’s activity, thereby affecting the signal transduction cascades it regulates .

Biochemical Pathways

The inhibition of tyrosine kinases by the compound affects various biochemical pathways. These pathways are involved in cellular functions such as growth, differentiation, metabolism, and apoptosis . The specific downstream effects would depend on the particular tyrosine kinase that the compound interacts with and the cellular context.

Pharmacokinetics

One source mentions that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could suggest good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This inhibition disrupts the signal transduction cascades regulated by these enzymes, leading to changes in cellular functions such as growth, differentiation, metabolism, and apoptosis . The specific molecular and cellular effects would depend on the particular tyrosine kinase that the compound interacts with and the cellular context.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-22(2)17-7-8-20-18(21-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGHOWQCQVTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460622.png)

![4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460630.png)

![4-methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6460645.png)

![4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460646.png)

![4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6460654.png)

![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460668.png)

![N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460676.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460678.png)

![3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6460691.png)

![2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6460705.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6460713.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6460719.png)

![4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460725.png)